molecular formula C17H17ClN2O4 B4264379 3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4264379
M. Wt: 348.8 g/mol
InChI Key: AVKVTROIMBJUTG-UHFFFAOYSA-N
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Description

3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which is then subjected to a series of reactions to introduce the chlorophenyl and hydrazino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracetic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

3-[[[2-(4-chlorophenyl)acetyl]amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-12-5-1-9(2-6-12)7-13(21)19-20-16(22)14-10-3-4-11(8-10)15(14)17(23)24/h1-6,10-11,14-15H,7-8H2,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVTROIMBJUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NNC(=O)CC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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